molecular formula C13H15NO B12887645 4-Ethyl-2-styryl-4,5-dihydrooxazole

4-Ethyl-2-styryl-4,5-dihydrooxazole

Cat. No.: B12887645
M. Wt: 201.26 g/mol
InChI Key: RJGPBUVQAGWKMN-CMDGGOBGSA-N
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Description

4-Ethyl-2-styryl-4,5-dihydrooxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the 4-position and a styryl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-styryl-4,5-dihydrooxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method involves the transformation of substituted cinnamic or benzoic acids to 2-styryl-4,5-dihydrooxazoles .

Industrial Production Methods

Industrial production of this compound typically involves the use of flow chemistry techniques. This method allows for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles under controlled conditions. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 4-Ethyl-2-styryl-4,5-dihydrooxazole exerts its effects involves its interaction with various molecular targets and pathways. The compound’s oxazole ring structure allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological activities .

Comparison with Similar Compounds

4-Ethyl-2-styryl-4,5-dihydrooxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-ethyl-2-[(E)-2-phenylethenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H15NO/c1-2-12-10-15-13(14-12)9-8-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3/b9-8+

InChI Key

RJGPBUVQAGWKMN-CMDGGOBGSA-N

Isomeric SMILES

CCC1COC(=N1)/C=C/C2=CC=CC=C2

Canonical SMILES

CCC1COC(=N1)C=CC2=CC=CC=C2

Origin of Product

United States

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